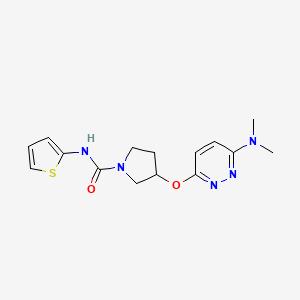
3-((6-(dimethylamino)pyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((6-(dimethylamino)pyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H19N5O2S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((6-(dimethylamino)pyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Pyridazine moiety : Known for its role in various biological activities.
- Pyrrolidine ring : Often involved in interactions with biological targets.
- Thiophene group : Contributes to the compound's reactivity and binding properties.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O2S |
| Molecular Weight | 332.4 g/mol |
| CAS Number | 2034437-26-6 |
Pharmacological Profile
Research indicates that this compound acts as a histamine H3 receptor ligand , exhibiting a Ki value of 0.012 μM , indicating high affinity for this receptor. The histamine H3 receptor is implicated in various neurological processes, making this compound a candidate for treating disorders such as narcolepsy and obesity .
The mechanism of action primarily involves the modulation of neurotransmitter release through interaction with the H3 receptor. By acting as an antagonist or inverse agonist, it can enhance the release of histamine and other neurotransmitters, potentially improving cognitive functions and alertness.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of compounds related to the target compound:
-
Anti-inflammatory Activity :
- A series of derivatives similar to this compound were evaluated for their anti-inflammatory properties. For example, compounds with similar structural motifs demonstrated significant inhibition of COX enzymes, particularly COX-2, with IC50 values ranging from 0.02 to 0.04 μM . This suggests that modifications to the pyrrolidine or thiophene components can enhance anti-inflammatory effects.
- Cytotoxicity Studies :
- Neuroprotective Effects :
Eigenschaften
IUPAC Name |
3-[6-(dimethylamino)pyridazin-3-yl]oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-19(2)12-5-6-13(18-17-12)22-11-7-8-20(10-11)15(21)16-14-4-3-9-23-14/h3-6,9,11H,7-8,10H2,1-2H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYNBXGYSBBIBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














